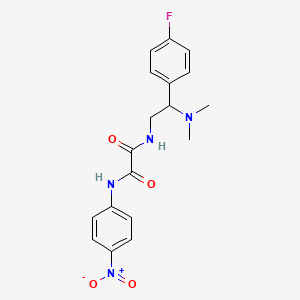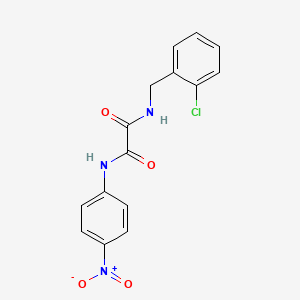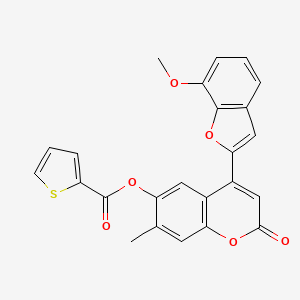
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(4-nitrophenyl)oxalamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. This compound is known for its unique spectroscopic properties, which allow for sensitive detection and imaging of biological molecules and processes.
Applications De Recherche Scientifique
Photolabile Polymers and DNA Interactions
A study conducted by Sobolčiak et al. (2013) detailed the synthesis and characterization of a photolabile cationic polymer, which upon irradiation, transforms to a zwitterionic form. This polymer's ability to condense and release DNA, along with its switchable antibacterial activity, demonstrates the potential for controlled delivery systems and microbial growth regulation (Sobolčiak et al., 2013).
Neurofibrillary Tangles and Beta-Amyloid Plaques Detection
Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative for positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This non-invasive technique underscores the compound's utility in diagnosing and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Environmental Remediation through Photoassisted Fenton Reaction
Research by Pignatello and Sun (1995) demonstrated the effective decomposition of pollutants using a photoassisted Fenton reaction. This method's ability to mineralize challenging contaminants like metolachlor and methyl parathion into less harmful substances highlights the compound's application in water treatment and pollution control (Pignatello & Sun, 1995).
Electrochromic Switching for Optical Devices
Zhu et al. (2014) investigated oxazine derivatives for their electrochromic properties, revealing improved fatigue resistance and color reversibility. Such compounds can be used in the development of optical devices that require durable, reversible color changes, such as smart windows and display technologies (Zhu et al., 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-22(2)16(12-3-5-13(19)6-4-12)11-20-17(24)18(25)21-14-7-9-15(10-8-14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUHGSOFTFFKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)
![N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2610300.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)


![Methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2610309.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)




